7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
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Overview
Description
7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of triazolopyrimidine compounds, which have been found to exhibit a wide range of biological activities. In
Scientific Research Applications
Molecular Structure and Supramolecular Architecture
The molecular structure and supramolecular architecture of triazolopyrimidines have been extensively studied due to their potential biological activity. For instance, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, a related compound, demonstrates diverse supramolecular arrangements in crystal environments. These arrangements are facilitated by hydrogen bonding and π-π stacking interactions, suggesting the structural versatility of triazolopyrimidines for developing coordination compounds with potential biological applications (Canfora et al., 2010).
Synthetic Pathways and Derivatives
Synthetic pathways for triazolopyrimidines enable the development of novel compounds with potential antimicrobial activity. A study detailed the synthesis of pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, highlighting the versatility of triazolopyrimidine derivatives in medicinal chemistry (El-Agrody et al., 2001).
Anticonvulsant Potential
A microwave-assisted multicomponent synthesis approach for triazolopyrimidine derivatives has been developed, showcasing a compound with promising anticonvulsant properties. This demonstrates the therapeutic potential of triazolopyrimidine derivatives in neurological disorders (Divate & Dhongade-Desai, 2014).
Anticancer and Antitubular Agents
Triazolopyrimidines have been synthesized and evaluated for their unique mechanism of tubulin inhibition, providing a new class of anticancer agents. This mechanism is distinct from that of paclitaxel, offering a novel approach to overcome resistance in cancer treatment (Zhang et al., 2007).
Serotonin Receptor Antagonism
The synthesis and evaluation of triazolopyrimidines as serotonin 5-HT6 receptor antagonists have identified compounds with significant affinity and functional inhibition. This highlights the potential of triazolopyrimidines in developing treatments for disorders associated with the serotonin system (Ivachtchenko et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s action affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death . This effect is particularly pronounced in tumor cells, making the compound a potential candidate for cancer treatment .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also induces apoptosis within cells, further contributing to its cytotoxic effects .
properties
IUPAC Name |
7-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDJXKCQPRBUDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.